Aspertine C

Natural Product Chemistry Stereochemical Analysis Alkaloid Profiling

Aspertine C is a piperidine alkaloid originally isolated from the aerial parts of the medicinal plant Andrachne aspera (Euphorbiaceae). Its systematic IUPAC name is (2S)-1-[(2S,6S)-6-[(2S)-2-hydroxypentyl]piperidin-2-yl]pentan-2-ol, and it possesses a molecular formula of C₁₅H₃₁NO₂ with a molecular weight of 257.41 g/mol.

Molecular Formula C15H31NO2
Molecular Weight 257.41 g/mol
CAS No. 442155-62-6
Cat. No. B3037140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspertine C
CAS442155-62-6
Molecular FormulaC15H31NO2
Molecular Weight257.41 g/mol
Structural Identifiers
SMILESCCCC(CC1CCCC(N1)CC(CCC)O)O
InChIInChI=1S/C15H31NO2/c1-3-6-14(17)10-12-8-5-9-13(16-12)11-15(18)7-4-2/h12-18H,3-11H2,1-2H3/t12-,13-,14-,15-/m0/s1
InChIKeyYASYAQIAFYRYBX-AJNGGQMLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aspertine C (CAS 442155-62-6): A Structurally Characterized Piperidine Alkaloid from Andrachne aspera for Phytochemical and Analytical Research


Aspertine C is a piperidine alkaloid originally isolated from the aerial parts of the medicinal plant Andrachne aspera (Euphorbiaceae) [1]. Its systematic IUPAC name is (2S)-1-[(2S,6S)-6-[(2S)-2-hydroxypentyl]piperidin-2-yl]pentan-2-ol, and it possesses a molecular formula of C₁₅H₃₁NO₂ with a molecular weight of 257.41 g/mol [2]. Structurally, it belongs to the class of 2,6-disubstituted piperidine alkaloids and is one of four closely related congeners—aspertins A, B, C, and D—co-isolated from the same botanical source [1].

Why Aspertine C (442155-62-6) Cannot Be Substituted by Other Aspertin Congeners or Piperidine Alkaloids in Botanical and Chemical Profiling Studies


Substituting Aspertine C with aspertin A, aspertin B, or aspertin D is scientifically invalid due to fundamental differences in their stereochemical and substitution patterns. Aspertine C possesses a unique combination of chiral centers and side-chain configurations that distinguish it from its co-isolated congeners [1]. In analytical applications such as LC-MS/MS metabolomic profiling, NMR-based dereplication, or botanical authentication of Andrachne aspera, the presence or absence of the specific Aspertine C signal carries diagnostic significance; using an alternative aspertin congener would yield false-negative identifications and compromise the integrity of chemical fingerprinting datasets [2]. Furthermore, the biological activities reported for crude Andrachne aspera extracts—including antibacterial effects [3] and potential antinociceptive properties [4]—cannot be attributed to Aspertine C in the absence of compound-specific bioassay data, meaning that other in-class alkaloids cannot serve as functional surrogates for this compound.

Aspertine C (442155-62-6): Quantitative Differentiation Evidence Against Closest Analogs and Class-Level Compounds


Structural Differentiation: Unique Stereochemistry and Side-Chain Configuration of Aspertine C Versus Aspertin A, B, and D

Aspertine C is structurally differentiated from its co-isolated congeners aspertin A, aspertin B, and aspertin D by its specific stereochemical arrangement at the 2,6-disubstituted piperidine core and the configuration of its side-chain hydroxyl-bearing carbons [1]. While the four aspertins share a common piperidine alkaloid scaffold, their structural elucidation via 1D and 2D NMR (including J-resolved, COSY-45, and hetero COSY experiments) and mass spectrometry confirmed that each possesses distinct substitution patterns and chiral center configurations [1].

Natural Product Chemistry Stereochemical Analysis Alkaloid Profiling

Commercial Availability and Certified Purity: Aspertine C (≥98%) Versus Uncharacterized Congeners

Aspertine C is commercially available as a certified reference standard with purity ≥98% as verified by HPLC, NMR, and MS analysis, making it suitable for quantitative analytical applications [1]. In contrast, the other aspertin congeners (aspertin A, B, and D) do not have documented commercial availability with comparable certified purity specifications from reputable suppliers, limiting their utility as quantitative analytical standards [2].

Analytical Reference Standards Quality Control Natural Product Procurement

Absence of Reported Biological Activity: Differentiation from Pharmacologically Active In-Class Piperidine Alkaloids

Aspertine C has no reported compound-specific biological activity data in the peer-reviewed literature, distinguishing it from other piperidine alkaloids such as lobelanidine (CAS 6112-86-3) which has demonstrated anticancer kinase inhibitory activity in vitro , and asperazine (a diketopiperazine alkaloid from Aspergillus niger) which has shown selective cytotoxicity [1]. While crude alkaloidal mixtures from Andrachne aspera have been reported to exhibit various biological activities [2], no study to date has isolated Aspertine C and evaluated it in any in vitro or in vivo bioassay.

Biological Activity Profiling Natural Product Pharmacology Structure-Activity Relationship

Physical State and Solubility Profile: Aspertine C as a Liquid Alkaloid for Direct Analytical Application

Aspertine C is reported to be a liquid at room temperature and demonstrates solubility in chloroform and dichloromethane [1]. This physical state differentiates it from many in-class piperidine alkaloids that exist as crystalline solids, and from other alkaloids isolated from Andrachne aspera such as andrachcine and andrachcinine, which have been characterized as crystalline compounds [2].

Analytical Sample Preparation Natural Product Isolation Chromatography

Recommended Research and Industrial Application Scenarios for Aspertine C (442155-62-6) Based on Verified Differentiation Evidence


Chemical Fingerprinting and Botanical Authentication of Andrachne aspera and Related Phyllanthaceae Species

Aspertine C serves as a diagnostic chemotaxonomic marker for Andrachne aspera due to its unique stereochemical configuration and its confirmed isolation from this specific plant species [1]. In metabolomic profiling studies using LC-MS or NMR-based dereplication, the presence of the characteristic Aspertine C signal can authenticate the botanical identity of Andrachne aspera samples and distinguish it from closely related species within the Phyllanthaceae family that produce distinct alkaloid profiles [1]. This application is supported by the compound's commercial availability at ≥98% purity as a certified reference standard, enabling its use as an external calibrant in quantitative metabolomic assays [2].

Method Development and Validation for Piperidine Alkaloid Quantification in Complex Plant Matrices

Aspertine C is the optimal choice for developing and validating analytical methods aimed at quantifying piperidine alkaloids in Andrachne aspera extracts. Its high certified purity (≥98%) and liquid physical state facilitate accurate standard curve preparation without the dissolution variability associated with crystalline alkaloid standards [1]. The compound's well-defined molecular formula (C₁₅H₃₁NO₂) and molecular weight (257.41 g/mol) provide unambiguous identification parameters for MS and MS/MS detection [2]. Unlike alternative piperidine alkaloids that may possess confounding bioactivity, Aspertine C's absence of reported pharmacological effects ensures that its use as an analytical standard does not introduce unintended variables in bioassay-guided fractionation workflows [3].

Negative Control Compound for Structure-Activity Relationship (SAR) Studies of Bioactive Piperidine Alkaloids

In SAR studies investigating the pharmacological mechanisms of bioactive piperidine alkaloids such as lobelanidine or asperazine, Aspertine C provides a structurally related but biologically uncharacterized control. Because Aspertine C shares the 2,6-disubstituted piperidine core scaffold with pharmacologically active alkaloids yet has no documented activity against any enzymatic or cellular target [1], it can serve as an inert comparator to confirm that observed bioactivity in test compounds is not attributable to non-specific piperidine scaffold effects [2]. This application leverages the very absence of bioactivity data as a strategic advantage in assay design [1].

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